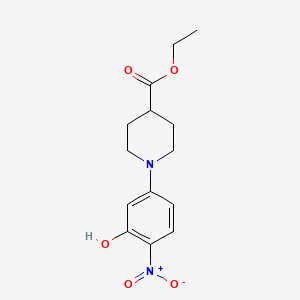

Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate

CAS No.: 927699-09-0

Cat. No.: VC2768150

Molecular Formula: C14H18N2O5

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 927699-09-0 |

|---|---|

| Molecular Formula | C14H18N2O5 |

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C14H18N2O5/c1-2-21-14(18)10-5-7-15(8-6-10)11-3-4-12(16(19)20)13(17)9-11/h3-4,9-10,17H,2,5-8H2,1H3 |

| Standard InChI Key | YILDCYAGORBTPQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O |

Introduction

Structural Characteristics and Physical Properties

Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate is characterized by its unique molecular architecture that incorporates several functional groups. The compound features a central piperidine ring with an ethyl carboxylate substitution at the 4-position, while a 3-hydroxy-4-nitrophenyl group is attached to the nitrogen atom of the piperidine ring . This structural arrangement contributes to the compound's distinctive chemical and biological properties.

Basic Chemical Information

The compound possesses several important physical and chemical properties that define its behavior in research and synthetic applications. These properties are summarized in the table below:

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₈N₂O₅ |

| Molecular Weight | 294.303 g/mol |

| CAS Number | 927699-09-0 |

| MDL Number | MFCD28103335 |

| Storage Conditions | Room temperature |

The molecular structure contains several key functional groups, including:

-

A piperidine heterocycle that serves as the central structural component

-

A phenolic hydroxyl group at the meta position of the phenyl ring

-

A nitro group at the para position of the phenyl ring

-

An ethyl ester function attached to the piperidine 4-position

Structural Features and Reactivity

The presence of multiple functional groups within the molecule creates a reactive compound with distinctive chemical behavior. The 3-hydroxy-4-nitrophenyl moiety is particularly noteworthy as it combines both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups on adjacent carbon atoms of the aromatic ring. This arrangement creates a unique electronic distribution that affects the molecule's reactivity patterns and binding capabilities with biological targets.

The piperidine ring provides a basic nitrogen center that can participate in various reactions, while the ethyl ester group offers potential for further functionalization through hydrolysis, transesterification, or reduction reactions. The combination of these structural elements results in a molecule with considerable synthetic versatility and biological potential.

Synthesis and Preparation Methods

The synthesis of Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate typically involves a series of carefully controlled reactions to achieve the desired structural configuration.

Standard Synthetic Route

The primary synthetic pathway involves the esterification of 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylic acid with ethanol. This reaction is typically performed under acidic catalysis conditions to facilitate the formation of the ester bond. The reaction can be represented as:

-

Preparation of the precursor 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylic acid

-

Esterification reaction with ethanol under acidic conditions (typically using a strong acid catalyst such as sulfuric acid)

-

Reflux to drive the reaction to completion

-

Purification steps to isolate the final product

The reaction conditions must be carefully controlled to avoid side reactions that might affect the hydroxyl and nitro functionalities on the phenyl ring. The use of appropriate protective groups may be necessary in multi-step synthesis routes to prevent unwanted reactions at these positions.

Alternative Synthetic Approaches

While direct esterification is the most common approach, alternative synthetic strategies might involve:

-

N-arylation of ethyl piperidine-4-carboxylate with an appropriately functionalized aryl halide

-

Nitration and hydroxylation of a simpler precursor compound

-

Cross-coupling reactions to form the critical carbon-nitrogen bond between the piperidine and the aryl component

Each of these alternative approaches offers different advantages in terms of yield, regioselectivity, and scalability, depending on the specific requirements of the synthesis and the availability of starting materials.

Mechanism of Action and Biological Activity

The biological activity of Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate is largely attributed to its unique structural features that enable specific interactions with biological targets.

Receptor and Enzyme Interactions

The compound's mechanism of action primarily involves interactions with specific enzymes or receptor systems. The hydroxyl and nitro groups on the phenyl ring facilitate hydrogen bonding and electrostatic interactions with amino acid residues in protein binding sites. These interaction capabilities, combined with the structural rigidity provided by the piperidine ring system, contribute to the compound's ability to form stable complexes with biological targets.

The piperidine nitrogen acts as a hydrogen bond acceptor, while the hydroxyl group can function as both a hydrogen bond donor and acceptor. The nitro group, being strongly electron-withdrawing, creates a dipole that can engage in electrostatic interactions with positively charged regions in protein binding pockets. The ethyl ester moiety can participate in hydrophobic interactions within lipophilic binding cavities of target proteins.

Structure-Activity Relationships

Structure-activity relationship studies suggest that the specific positioning of the hydroxyl and nitro groups on the phenyl ring is critical for biological activity. The 3-hydroxy-4-nitro substitution pattern creates a particular electronic distribution that may be optimal for interaction with certain biological targets.

Comparison with structurally related compounds like Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (which lacks the hydroxyl group) and Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate (which has a methyl group instead of hydroxyl and a different position for the carboxylate) indicates that subtle structural modifications can significantly alter the compound's biological properties and target specificity .

Analytical and Spectroscopic Characterization

Comprehensive characterization of Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate is essential for confirming its structure, assessing purity, and understanding its physical and chemical properties.

Spectroscopic Data

While specific spectroscopic data for Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate is limited in the available search results, similar compounds provide insight into the expected spectral characteristics:

-

NMR Spectroscopy: ¹H NMR would show characteristic signals for:

-

Aromatic protons of the phenyl ring (expected in the δ 6.5-8.5 ppm range)

-

Piperidine ring protons (typically in the δ 1.5-3.5 ppm range)

-

Ethyl ester signals (a quartet for -CH₂- at approximately δ 4.0-4.2 ppm and a triplet for -CH₃ at approximately δ 1.2-1.3 ppm)

-

Hydroxyl proton (typically a singlet, potentially in the δ 9.0-10.0 ppm range)

-

-

IR Spectroscopy would exhibit characteristic absorption bands for:

-

O-H stretching (broad band at approximately 3300-3500 cm⁻¹)

-

N-O stretching from the nitro group (strong bands at approximately 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹)

-

C=O stretching from the ester carbonyl (strong band at approximately 1700-1750 cm⁻¹)

-

C-O stretching from both the ester and hydroxyl groups (bands in the 1000-1300 cm⁻¹ region)

-

Comparative Analysis with Structural Analogs

Understanding how Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate compares to structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Analogs Comparison

The table below compares key properties of Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate | C₁₄H₁₈N₂O₅ | 294.303 g/mol | 927699-09-0 | Reference compound |

| Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | C₁₄H₁₈N₂O₄ | 278.30 g/mol | 216985-30-7 | Lacks the 3-hydroxyl group |

| Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate | C₁₅H₂₀N₂O₄ | 292.33 g/mol | 927695-14-5 | Has 3-methyl instead of 3-hydroxyl and carboxylate at position 3 |

This comparison highlights how subtle structural variations can affect the physicochemical properties of these compounds. The presence of the hydroxyl group in Ethyl 1-(3-hydroxy-4-nitrophenyl)piperidine-4-carboxylate introduces hydrogen bonding capabilities that are absent in Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate. Similarly, the position of the carboxylate group (position 4 versus position 3) and the nature of the substituent at position 3 of the phenyl ring (hydroxyl versus methyl) can significantly alter the compound's biological activities and binding affinities .

Property Differences

The structural variations lead to significant differences in properties:

-

Hydrogen bonding capacity: The 3-hydroxyl group in the target compound provides additional hydrogen bonding capability compared to analogs lacking this feature.

-

Electronic distribution: The electron-donating hydroxyl group affects the electron density distribution in the aromatic ring differently than a methyl substituent would, altering the reactivity and binding properties.

-

Molecular shape and conformation: The different substitution patterns (3-hydroxyl vs. 3-methyl, 4-carboxylate vs. 3-carboxylate) alter the three-dimensional shape of the molecule, affecting how it interacts with biological targets.

-

Metabolic stability: Different substituents may lead to variations in metabolic stability and pharmacokinetic properties in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume